One of the major areas of research for AlAs is in optoelectronic devices. Due to its wide band gap (2.16 eV) [1], AlAs plays a crucial role in the development of:
[1] Cabrera Arista, C., Trujillo, S. A., & Pomachagua, G. E. (2023). Electronic Structure and Forbidden Energy in AlAs Crystalline Alloy. Modern Sciences Journal, 12(2). [2] L. Esaki, "New Phenomena in Esaki Diodes," Reviews of Modern Physics, vol. 46, no. 3, pp. 499-540, 1974. [3] Kurt J. Ebel (2013). "Semiconductor Devices: Physics and Technology". Wiley. p. 282. ISBN 978-3-527-40832-2.
The unique physical properties of AlAs, such as its high thermal conductivity and excellent mechanical strength, make it a subject of research in material science. Here are some specific areas of exploration:
[4] H. M. Benlazlègue, M. Nemşah, S. Boultadjine, and B. Benyoucef, "Structural and electrical properties of GaN epilayers grown on Si (111) and AlAs (111) substrates by molecular beam epitaxy", Journal of Crystal Growth, vol. 401, no. 1, pp. 532–537, 2014. [5] Investigation of Aluminum Arsenide Honeycomb Monolayer via Density Functional Theory [PDF], ResearchGate,
The fundamental properties of AlAs are also being studied to gain a deeper understanding of semiconductor physics. Some areas of research include:
Aluminum arsenide is a binary compound with the chemical formula AlAs. It is classified as a III-V semiconductor material, characterized by its orange crystalline appearance and significant electronic properties. The compound has a zinc blende crystal structure and a band gap of approximately 2.12 electron volts, which makes it suitable for various optoelectronic applications, including light-emitting diodes and laser diodes .
Aluminum arsenide exhibits a thermal expansion coefficient of 5 μm/(°C*m) and a melting point of around 1740 °C. Its density is approximately 3.72 g/cm³, and it is insoluble in water but reacts with acids to produce arsine gas, a highly toxic compound . The stability of aluminum arsenide is contingent upon avoiding moisture and acidic environments, as these conditions can lead to hazardous decomposition .
AlAs poses several safety hazards:
Aluminum arsenide primarily undergoes reactions with acids, leading to the formation of arsine gas:
In this reaction, aluminum chloride and arsine are produced, highlighting the compound's reactivity under acidic conditions. Additionally, aluminum arsenide can decompose when exposed to moisture, releasing toxic arsenic fumes .
Aluminum arsenide can be synthesized through several methods:
Aluminum arsenide is utilized in various applications due to its semiconductor properties:
Aluminum arsenide shares similarities with other III-V semiconductors. Here are some comparable compounds:
Compound | Band Gap (eV) | Crystal Structure | Unique Features |
---|---|---|---|
Gallium Arsenide | 1.42 | Zinc Blende | Widely used in optoelectronics; lower toxicity |
Aluminum Gallium Arsenide | 1.43 - 2.26 | Zinc Blende | Tunable band gap; used in lasers |
Aluminum Indium Arsenide | 1.42 - 2.0 | Zinc Blende | High electron mobility; used in high-frequency applications |
Aluminum Antimonide | 1.56 | Zinc Blende | Potential for infrared applications |
Boron Arsenide | ~2.0 | Zinc Blende | Unique electronic properties |
Aluminum arsenide stands out due to its specific band gap and compatibility with gallium arsenide for creating superlattices, which enhances its performance in high-speed electronic devices .
Molecular Beam Epitaxy represents the most precise method for synthesizing high-quality aluminum arsenide thin films with atomic-level control over composition and thickness [1]. The technique operates under ultra-high vacuum conditions ranging from 10⁻⁸ to 10⁻¹⁰ Torr, enabling the growth of epitaxial layers with exceptional purity and crystalline quality [2].
The substrate temperature constitutes the most critical parameter in aluminum arsenide molecular beam epitaxy, with optimal growth occurring between 595°C and 650°C [3]. Higher temperatures improve crystalline quality by enhancing surface diffusion and reducing defect incorporation, but simultaneously increase arsenic loss through evaporation [4]. Research demonstrates that growth at 595°C with an arsenic-to-gallium flux ratio of 15 produces aluminum arsenide layers with nonradiative lifetimes comparable to the highest quality reported molecular beam epitaxy-grown gallium arsenide [3].
The arsenic-to-aluminum flux ratio must be maintained between 10 and 20 to prevent aluminum droplet formation on the surface while ensuring adequate arsenic incorporation [2]. Aluminum cell temperatures between 1050°C and 1100°C provide precise control over aluminum flux, while arsenic cell temperatures of 280°C to 320°C maintain the necessary arsenic overpressure [4]. Growth rates typically range from 0.5 to 1.0 micrometers per hour, with slower rates promoting layer-by-layer growth and superior surface morphology [2].
Reflection High-Energy Electron Diffraction monitoring during growth provides real-time assessment of surface quality, with streaky two-dimensional patterns indicating smooth epitaxial growth [5]. The Frank-van der Merwe growth mode is preferred for aluminum arsenide deposition, resulting in atomically flat interfaces essential for device applications [6].
Parameter | Optimal Range | Critical Considerations |
---|---|---|
Substrate Temperature | 595-650°C | Higher temperature improves quality but increases arsenic loss |
Growth Rate | 0.5-1.0 μm/hr | Slow growth for better crystallinity |
Arsenic/Aluminum Flux Ratio | 10-20 | High ratio prevents aluminum droplets |
Chamber Pressure | 10⁻⁸-10⁻¹⁰ Torr | Ultra-high vacuum required |
Aluminum Cell Temperature | 1050-1100°C | Controls aluminum flux precisely |
Arsenic Cell Temperature | 280-320°C | Maintains arsenic overpressure |
Atomic Layer Deposition utilizing trimethylaluminum and arsine precursors enables the synthesis of aluminum arsenide with precise thickness control at the atomic level [7]. The process operates through sequential, self-limiting surface reactions that deposit exactly one monolayer of material per cycle [8].
The trimethylaluminum precursor undergoes ligand exchange reactions with surface hydroxyl groups at temperatures between 350°C and 450°C [7]. Surface hydroxyl density significantly influences trimethylaluminum adsorption, with higher hydroxyl concentrations reducing nucleation delay and improving growth uniformity [7]. The trimethylaluminum pulse duration must be optimized between 0.1 and 0.5 seconds to ensure complete surface saturation while preventing chemical vapor deposition-like growth [7].
Arsine decomposition occurs at temperatures above 300°C, providing arsenic species for reaction with surface-bound aluminum-containing ligands [9]. The arsine pulse duration typically ranges from 1 to 3 seconds to achieve complete reaction with available surface sites [7]. Purge times of 5-10 seconds for trimethylaluminum and 10-15 seconds for arsine ensure removal of unreacted precursors and reaction byproducts [7].
The atomic layer deposition window for aluminum arsenide formation extends from 350°C to 450°C, where growth rate remains constant at approximately 0.5 to 1.0 Angstroms per cycle [7]. Below this temperature range, incomplete precursor decomposition results in reduced growth rates, while temperatures above 450°C lead to thermal decomposition and loss of self-limiting behavior [7].
Process Step | Optimal Conditions | Process Notes |
---|---|---|
Substrate Temperature | 350-450°C | Balance between reactivity and thermal stability |
Trimethylaluminum Pulse Time | 0.1-0.5 seconds | Short pulse prevents chemical vapor deposition-like growth |
Trimethylaluminum Purge Time | 5-10 seconds | Remove unreacted trimethylaluminum |
Arsine Pulse Time | 1-3 seconds | Longer pulse for complete reaction |
Arsine Purge Time | 10-15 seconds | Remove arsenic byproducts and excess arsine |
Chamber Pressure | 1-10 Torr | Low pressure favors atomic layer deposition window |
Growth Rate per Cycle | 0.5-1.0 Å/cycle | Self-limiting growth per cycle |
Melt-growth synthesis of aluminum arsenide faces significant technical challenges due to the compound's high melting point of 1740°C and the extreme reactivity of aluminum at elevated temperatures [10] [4]. The high melting point necessitates specialized furnace systems capable of maintaining precise temperature control at temperatures exceeding 1700°C [4].
Arsenic loss through evaporation represents the primary stability challenge in melt-growth processes [11] [4]. At the melting point of aluminum arsenide, arsenic vapor pressure reaches approximately 60 atmospheres, causing significant composition drift during crystal growth [11]. This high vapor pressure requires maintenance of arsenic overpressure in sealed ampoules to preserve stoichiometry [4].
Contamination issues arise from aluminum's reactivity with crucible materials at growth temperatures [4]. Standard quartz ampoules undergo degradation above 1200°C, necessitating the use of high-purity alumina crucibles or refractory metal vessels such as molybdenum or tungsten [4]. Even with appropriate containment materials, trace impurities can be introduced, resulting in carrier concentrations on the order of 10¹⁹ per cubic centimeter in melt-grown material [10].
Crystal quality in melt-grown aluminum arsenide typically exhibits high dislocation densities due to thermal stress during cooling [12]. The relationship between arsenic pressure and dislocation density demonstrates that increased arsenic vapor pressure during growth correlates with higher defect concentrations in the final crystal [12]. Optimal crystal quality requires slow cooling rates of approximately 0.5°C per hour to minimize thermal stress-induced defects [12].
The horizontal Bridgman technique has been successfully employed for aluminum arsenide crystal growth, utilizing temperature gradients of 10°C per centimeter and translation rates of 0.5 centimeters per hour [4]. However, yield remains low for large diameter crystals due to the combined effects of high growth temperatures, arsenic loss, and thermal stress [4].
Challenge Category | Specific Problem | Mitigation Strategy |
---|---|---|
Temperature Control | High melting point (1740°C) requires specialized furnaces | Use radio frequency induction heating with precise temperature control |
Arsenic Loss | Arsenic vapor pressure at growth temperature causes composition drift | Maintain arsenic overpressure in sealed ampoule |
Contamination | Aluminum reactivity with crucible materials at high temperature | Use high-purity alumina crucibles and liners |
Crystal Quality | High dislocation density in melt-grown crystals | Implement slow cooling rates (0.5°C/hr) |
Stoichiometry | Difficulty maintaining aluminum:arsenic = 1:1 ratio | Control arsenic reservoir temperature precisely |
Aluminum arsenide exhibits significant moisture sensitivity, generating toxic arsine gas upon exposure to humid conditions [10] [13]. This fundamental instability necessitates effective surface passivation strategies to prevent decomposition and maintain material integrity in ambient environments [13].
Silicon nitride deposition via plasma-enhanced chemical vapor deposition provides excellent moisture barrier properties for aluminum arsenide surfaces [14] [15]. Low-frequency plasma deposition at 380 kilohertz enhances passivation effectiveness through intense hydrogen ion bombardment, which removes native oxides and creates a dense protective layer [14]. Optimal silicon nitride thickness ranges from 80 to 200 nanometers, deposited at 300°C using silane and ammonia precursors [14].
Ammonium sulfide treatment followed by silicon nitride encapsulation represents the most effective passivation approach for aluminum gallium arsenide structures [14]. The sulfidation process removes gallium and arsenic native oxides, preparing the surface for subsequent dielectric coating [14]. This combined treatment achieves up to 29-fold enhancement in photoluminescence intensity compared to untreated surfaces and demonstrates long-term stability exceeding 10 months [14].
Aluminum oxide deposition via atomic layer deposition offers superior conformality and moisture barrier properties due to its atomic-scale thickness control and pinhole-free coverage [16]. Thermal atomic layer deposition using trimethylaluminum and water precursors at temperatures between 150°C and 300°C produces dense aluminum oxide films with thickness ranging from 5 to 20 nanometers [7].
Gallium phosphide capping layers provide chemical stability superior to aluminum arsenide while maintaining lattice compatibility [17]. Graded composition gallium arsenide phosphide window layers, transitioning from arsenic-rich to phosphorus-rich compositions, demonstrate remarkable resistance to moisture attack while preserving optical transparency [17]. This approach eliminates the hygroscopic nature of aluminum arsenide surfaces through substitution with the more stable phosphide compound [17].
Plasma-enhanced chemical vapor deposition of silicon nitride using low-frequency excitation at 380 kilohertz produces enhanced passivation through several mechanisms [14]. The low-frequency plasma generates intense hydrogen ion bombardment that actively removes surface states and native oxides [14]. The high hydrogen content in as-deposited silicon nitride films provides additional surface passivation through hydrogen termination of dangling bonds [14].
Passivation Method | Deposition Method | Effectiveness | Typical Thickness | Process Temperature |
---|---|---|---|---|
Silicon Nitride Coating | Plasma-enhanced chemical vapor deposition | High moisture barrier | 50-200 nm | 300-400°C |
Silicon Oxide Coating | Thermal oxidation or chemical vapor deposition | Moderate moisture barrier | 20-100 nm | 400-800°C |
Aluminum Oxide Coating | Atomic Layer Deposition | Excellent moisture barrier | 10-50 nm | 150-300°C |
Ammonium Sulfide Treatment | Wet chemical treatment | Surface oxide removal | Monolayer treatment | Room temperature |
Gallium Phosphide Capping | Epitaxial growth | Superior moisture resistance | 50-500 nm | 500-600°C |
Silicon Nitride + Sulfidation | Combined process | Optimal combination | 80 nm silicon nitride total | 300°C |
Aluminum arsenide exhibits distinctive electronic properties that make it a valuable semiconductor material for advanced applications. The compound crystallizes in a cubic zinc-blende structure with a lattice constant of 5.6622 Å [1] [2] [3], which is remarkably similar to gallium arsenide, enabling the formation of high-quality heterostructures with minimal lattice mismatch [4] [5].
The electronic band structure of aluminum arsenide is characterized by an indirect bandgap configuration, where the valence band maximum occurs at the Γ-point and the conduction band minimum is located at the X-point of the Brillouin zone [6] [4]. This indirect nature fundamentally distinguishes aluminum arsenide from direct bandgap semiconductors like gallium arsenide. Density functional theory calculations using the local density approximation predict an energy gap of 1.42 eV [6] [7], while generalized gradient approximation methods yield values of approximately 2.5 eV [7]. Experimental measurements consistently report a bandgap of 2.16 eV at room temperature [4] [2] [3] [8].
The multivalley nature of aluminum arsenide stems from its conduction band structure, which features multiple equivalent energy minima at the X-points of the Brillouin zone [9] [10] [11] [12] [13]. This multivalley characteristic gives rise to complex valley physics, where electrons can occupy different valley states with distinct momentum space locations. The intervalley exchange integral in aluminum arsenide is vanishing, which justifies treating the valley degree of freedom as a pseudospin index analogous to the conventional spin index [10] [11] [13].
Research findings demonstrate that the valley degeneracy in aluminum arsenide quantum wells can be engineered through biaxial strain [10] [11] [13]. The critical well width for crossover from double- to single-valley degeneracy depends on the crystallographic orientation of the quantum well structure. For (001)-oriented quantum wells, this crossover occurs at specific well widths determined by the competition between quantum confinement and strain effects [10] [11] [13]. Different orientations, including (110) and (411) facets, exhibit distinct critical widths and strain responses, with the (411) orientation introducing additional shear strain components that modify the valley structure [10] [11] [13].
Quantum confinement effects in aluminum arsenide nanocrystals become pronounced when the characteristic dimensions approach the nanometer scale. Research on aluminum arsenide nanocrystals with sizes ranging from 1.0 to 2.5 nm in diameter reveals significant modifications to the electronic structure compared to bulk material [14] [15] [16].
Ab initio calculations using the restricted Hartree-Fock method on nanocrystals containing 216 to 738 atoms demonstrate that quantum confinement affects multiple fundamental properties [14] [15]. The lattice constant of the core region decreases by 1.83% when comparing the smallest investigated nanocrystal to the largest, indicating a size-dependent structural relaxation [14] [15]. Simultaneously, the ionicity increases by 13.5% in smaller nanocrystals, suggesting enhanced charge transfer between aluminum and arsenic atoms under confinement [14] [15].
The core energy gap exhibits a pronounced size dependence, increasing with nanocrystal size due to quantum confinement effects [14] [15]. This behavior differs from the typical quantum confinement expectation where smaller structures have larger energy gaps. The valence bandwidth also increases with nanocrystal size, reflecting changes in the electronic coupling within the confined system [14] [15]. The cohesive energy of the core region increases in absolute value with size, indicating enhanced binding in larger nanocrystals [14] [15].
Surface states in aluminum arsenide nanocrystals are predominantly non-degenerate due to surface discontinuity effects and the presence of oxygen atoms during oxygenated surface passivation [14] [15]. The (001)-(1×1) facet that expands with larger nanocrystal sizes plays a crucial role in determining the surface electronic structure [14] [15]. These surface effects contribute to fluctuations in the converged energy gap, valence bandwidth, and cohesive energy due to shape variations in the nanocrystals [14] [15].
The dielectric properties of aluminum arsenide are fundamental to understanding its charge transport mechanisms and device applications. The static dielectric constant of aluminum arsenide is 10.9 [1] [2] [3] [8], which is moderate compared to other III-V semiconductors. This dielectric constant influences the screening of charged impurities and the strength of electron-phonon interactions, directly affecting carrier mobility and transport properties.
The refractive index of aluminum arsenide is 3.16 [1] [3], reflecting the material's optical properties and electronic polarizability. The relationship between the dielectric constant and refractive index follows the Kramers-Kronig relations, which connect the real and imaginary parts of the dielectric function across different frequency ranges [5]. This connection is particularly important for understanding the frequency-dependent response of aluminum arsenide in high-frequency applications.
Polarization effects in aluminum arsenide heterostructures contribute to the formation of two-dimensional electron gases when the material is used as a barrier layer in combination with narrower bandgap semiconductors [5] [17] [18]. The spontaneous and piezoelectric polarization in strained aluminum arsenide layers creates electric fields that modulate the band structure and carrier distribution at interfaces [10] [11] [13]. These polarization-induced fields are particularly significant in (411)-oriented structures where shear strain components introduce additional complexity to the polarization response [10] [11] [13].
The dielectric screening in aluminum arsenide affects the Coulomb interaction between carriers and ionized impurities. The moderate dielectric constant provides sufficient screening to enable high mobility transport while maintaining reasonable carrier concentrations for device applications [19] [20]. Temperature-dependent variations in the dielectric constant influence the thermal behavior of transport properties and device performance across different operating conditions.
Aluminum arsenide plays a crucial role in high electron mobility transistor technology, primarily as a barrier material in heterostructure devices. The electron mobility in bulk aluminum arsenide is 1200 cm²/V·s at room temperature [1] [2] [3] [8], while hole mobility is 420 cm²/V·s [1] [2] [3] [8]. These mobility values, combined with the wide bandgap, make aluminum arsenide suitable for high-frequency and high-power applications.
In HEMT structures, aluminum arsenide serves as an effective barrier layer when combined with indium gallium arsenide channel layers [17] [21] [18]. The large conduction band offset between aluminum arsenide and indium gallium arsenide, approximately 0.5 eV, provides strong carrier confinement and enables the formation of high-density two-dimensional electron gases with concentrations around 3×10¹² cm⁻² [17] [21]. This high carrier density, combined with the high mobility of the channel material, enables exceptional device performance.
Record-breaking HEMT devices incorporating aluminum arsenide barrier layers have achieved cut-off frequencies exceeding 700 GHz [17] [21] [18]. The maximum oscillation frequency has also surpassed 700 GHz, making these devices suitable for terahertz applications [17] [21] [18]. These performance milestones are achieved through ultra-short gate lengths of 25-30 nm and optimized device geometries with gate-channel distances of 5-13 nm [17] [21].
The transconductance of aluminum arsenide-based HEMTs reaches 1.25-1.5 S/mm, with values depending on gate length and device optimization [17] [21]. Source-drain spacing is typically maintained at 0.8 μm to balance performance and manufacturability [17] [21]. The breakdown field of aluminum arsenide, ranging from 4-6 × 10⁵ V/cm [19], provides adequate voltage handling capability for high-power applications.
Temperature-dependent transport properties in aluminum arsenide-based HEMTs show excellent stability due to the wide bandgap and strong carrier confinement. The thermal conductivity of 84 W/m·K [1] [2] [3] facilitates effective heat dissipation, which is crucial for high-power device operation. The effective mass values of 0.15 m₀ for electrons and light holes, and 0.76 m₀ for heavy holes [19] [20], contribute to the overall transport characteristics and frequency response of the devices.
Property | Value | Temperature/Condition | Reference |
---|---|---|---|
Electron Mobility | 1200 cm²/V·s | 300K | [1] [2] [3] [8] |
Hole Mobility | 420 cm²/V·s | 300K | [1] [2] [3] [8] |
Dielectric Constant | 10.9 | Room temperature | [1] [2] [3] [8] |
Band Gap | 2.16 eV | Room temperature | [4] [2] [3] [8] |
Cut-off Frequency | 400-700 GHz | HEMT devices | [17] [21] [18] |
Maximum Oscillation Frequency | 400-700 GHz | HEMT devices | [17] [21] [18] |
Two-Dimensional Electron Gas Density | ~3×10¹² cm⁻² | HEMT structures | [17] [21] |
Transconductance | 1.25-1.5 S/mm | Gate length dependent | [17] [21] |
Acute Toxic;Environmental Hazard